molecular formula C8H16 B085535 cis-2-Octene CAS No. 111-67-1

cis-2-Octene

Cat. No.: B085535
CAS No.: 111-67-1
M. Wt: 112.21 g/mol
InChI Key: ILPBINAXDRFYPL-HWKANZROSA-N
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Description

cis-2-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-carbon double bond. This compound exists in two geometric isomers: (E)-2-Octene and (Z)-2-Octene trans-2-Octene This compound . These isomers differ in the spatial arrangement of the substituents around the double bond .

Mechanism of Action

Target of Action

Oct-2-ene, also known as 2-Octene, is a chemical compound with the formula C8H16 . It is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond Alkenes like oct-2-ene generally undergo reactions at the site of the double bond, making it a key target in chemical reactions .

Mode of Action

The mode of action of Oct-2-ene is primarily through its double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles, leading to various types of reactions such as addition, oxidation, and polymerization . The exact interaction of Oct-2-ene with its targets would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

Alkenes like oct-2-ene are often used in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . Therefore, Oct-2-ene could potentially influence various biochemical pathways depending on its specific applications.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

The molecular and cellular effects of Oct-2-ene’s action would depend on its specific applications and the conditions under which it is used. As an alkene, Oct-2-ene can participate in a variety of chemical reactions, leading to the formation of different products . These products could potentially have various biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrohalogenation of 2-Octanol: One common method for preparing cis-2-Octene is the dehydrohalogenation of 2-octanol.

    Dehydration of 2-Octanol: Another method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4).

Industrial Production Methods:

    Catalytic Cracking: In the petrochemical industry, this compound can be produced through the catalytic cracking of larger hydrocarbons.

    Hydrogenation of 1-Octyne: Another industrial method involves the partial hydrogenation of 1-octyne.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Addition: Bromine (Br2), chlorine (Cl2), hydrogen chloride (HCl), hydrogen bromide (HBr)

Major Products Formed:

    Oxidation: Diols, aldehydes, ketones

    Reduction: Octane

    Addition: Dihalides, alkyl halides

Comparison with Similar Compounds

Similar Compounds

    1-Octene: An isomer of cis-2-Octene with the double bond at the first carbon position.

    3-Octene: An isomer with the double bond at the third carbon position.

    Cyclooctene: A cyclic alkene with eight carbon atoms and one double bond.

Uniqueness of this compound

Properties

IUPAC Name

oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPBINAXDRFYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059407
Record name 2-Octene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Octene
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CAS No.

111-67-1
Record name 2-Octene
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Record name 2-Octene
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Record name 2-Octene
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Record name Oct-2-ene
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Synthesis routes and methods I

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
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18.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.12 mmoles of bis-(η5-cyclopentadienyl)titanium dichloride (Cp2TiCl2; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature. 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 14 ml of octane and 4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
Quantity
18.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Mg(butyl)2
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0.54 mL
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reactant
Reaction Step Two
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Reaction Step Two
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Reaction Step Two
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0.12 mmol
Type
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20 mL
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
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0.25 g
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30 mL
Type
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Reaction Step Three
Name
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150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
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Reaction Step Two
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reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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Reaction Step Four
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Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Octene
Reactant of Route 2
cis-2-Octene
Reactant of Route 3
cis-2-Octene
Reactant of Route 4
cis-2-Octene
Reactant of Route 5
cis-2-Octene
Reactant of Route 6
Reactant of Route 6
cis-2-Octene
Customer
Q & A

Q1: What is the molecular formula of bicyclo[2.2.2]oct-2-ene?

A1: The molecular formula of bicyclo[2.2.2]oct-2-ene is C8H12.

Q2: How does bridgehead substitution impact the fluorescence quenching of 2,3-diazabicyclo[2.2.2]oct-2-enes?

A2: Research has shown that bridgehead dichloro-substitution in 1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene (3) leads to more efficient fluorescence quenching in solvents containing C-H bonds compared to the unsubstituted parent compound (1) and the bridgehead-dialkylated analogue (2). [] This is attributed to the increased excitation energy and lower excited-state nucleophilicity of the dichloro-substituted derivative. []

Q3: What is significant about the NMR spectra of the bicyclo[2.2.2]oct-2-ene radical cation?

A3: The ESR spectra of the bicyclo[2.2.2]oct-2-ene radical cation (1.+) reveal a twisted conformation at the double bond. This is evident from the two distinct types of gamma-exo hydrogens observed, indicating a deviation from the expected C2v symmetry of an untwisted structure. []

Q4: How does the bicyclo[2.2.2]octane ring system affect the properties of copolyesters?

A4: Incorporating the bicyclo[2.2.2]octane ring system into copolyesters generally leads to higher melting temperatures. [] To achieve thermotropic behavior at lower temperatures, strategies like incorporating flexible spacers (sebacoyl units, ethylene glycol, 1,4-butanediol) or the less symmetrical bicyclo[2.2.2]oct-2-ene ring have been explored. []

Q5: What is the major product of the reaction between 2H,3H-hexafluorocyclohexa-1,3-diene and ethylene?

A5: 2H,3H-Hexafluorocyclohexa-1,3-diene undergoes a 1,4-addition reaction with ethylene to yield 1,4,5,5,6,6-hexafluorobicyclo[2.2.2]oct-2-ene as the major product. []

Q6: Can you describe a synthetic route to bicyclo[3.2.1]oct-2-ene derivatives?

A6: Bicyclo[3.2.1]oct-2-enes can be efficiently synthesized through a gold-catalyzed cycloisomerization of 1,6-enynes. This atom-economical method utilizes IPrAuNTf2 as a catalyst and allows the incorporation of various functional groups into the bicyclic structure. []

Q7: How does the configuration of the Fe(CO)3 group influence the reactivity of 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes?

A7: The stereochemistry of the Fe(CO)3 group in 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes significantly affects their behavior in base-catalyzed H/D exchange reactions. The presence of an endo-Fe(CO)3 group hinders the exchange of the Hendo at C(3), providing a means to determine the iron configuration in these systems. []

Q8: What interesting rearrangement is observed in the thermal decomposition of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives?

A8: Thermolysis of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives leads to a unique rearrangement resulting in the formation of a pyrrole derivative. This complex transformation involves denitrogenation, a self-redox reaction, dehydration, and a 1,3-migration of the nitrogen atom at the 7-position. []

Q9: How does the presence of hexamethylphosphoric triamide (HMPA) affect the conjugate addition of octenyl sulfides to γ-crotonolactone?

A9: The addition of HMPA to the reaction of lithiated octenyl sulfides with γ-crotonolactone significantly enhances the formation of allylic sulfides (via reaction at C1 of the octenyl carbanion) at the expense of vinylic sulfides (via reaction at C3). [] This suggests that HMPA influences the regioselectivity of the reaction, potentially through frontier molecular orbital effects. []

Q10: What is unique about the reactivity of 1,6-bis(trimethylsilyl)hexa-3-ene-1,5-diynes with boranes?

A10: These diynes exhibit interesting reactivity with various boranes. For example, they undergo 1,1-organoboration with 1-boraadamantane, leading to the formation of compounds containing the 4-methylene-3-borahomoadamantane unit, a structural motif characterized by X-ray crystallography. []

Q11: What computational methods have been employed to study the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-enes?

A11: Density functional theory (DFT) using the UB3LYP/6-31G(d) level of theory, as well as high-level CASPT2 calculations, have been used to elucidate the mechanisms of thermal deazetization in 2,3-diazabicyclo[2.2.2]oct-2-enes. [] These studies provide valuable insights into the influence of substituents and ring strain on reaction pathways and energetics.

Q12: How have computational studies contributed to understanding the isomerization of the 4-vinylcyclohexene radical cation?

A12: Mass spectrometry studies, supported by computational calculations, have demonstrated that the 4-vinylcyclohexene radical cation (1.+) isomerizes to the more stable bicyclo[3.2.1]oct-2-ene ion (3.+). [] This rearrangement is proposed to occur through a multi-step mechanism involving ring opening and closure.

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